![molecular formula C22H25NO5 B4077176 oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4077176.png)
oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Overview
Description
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and a phenylphenoxyethyl amine derivative. Oxalic acid is a simple dicarboxylic acid with the formula C2H2O4, known for its role in various biological and industrial processes . The phenylphenoxyethyl amine derivative introduces additional functional groups that can interact with various biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps:
Formation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.
Synthesis of Phenylphenoxyethyl Amine Derivative: This step involves the reaction of 4-phenylphenol with ethylene oxide to form 2-(4-phenylphenoxy)ethanol. This intermediate is then reacted with allyl bromide to introduce the prop-2-enyl group, followed by amination to form the final amine derivative.
Industrial Production Methods
Industrial production of oxalic acid often involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The phenylphenoxyethyl amine derivative can be produced through large-scale organic synthesis techniques, involving the use of high-purity reagents and controlled reaction conditions to ensure product consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: The phenylphenoxyethyl amine derivative can be reduced to form various amine products.
Substitution: Both oxalic acid and the amine derivative can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water are the primary products of oxalic acid oxidation.
Reduction: Various amine derivatives are formed from the reduction of the phenylphenoxyethyl amine derivative.
Substitution: Halogenated derivatives and other substituted products are formed depending on the reagents used.
Scientific Research Applications
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with various molecular targets:
Oxalic Acid: Acts as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Phenylphenoxyethyl Amine Derivative: Interacts with receptors and enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium Oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of oxalic acid and a phenylphenoxyethyl amine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.C2H2O4/c1-3-14-21(15-4-2)16-17-22-20-12-10-19(11-13-20)18-8-6-5-7-9-18;3-1(4)2(5)6/h3-13H,1-2,14-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUMWHTGIAEKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC=C(C=C1)C2=CC=CC=C2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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